Methyl 4-(2-chlorophenyl)-2-({[3-(propan-2-yloxy)phenyl]carbonyl}amino)thiophene-3-carboxylate
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Overview
Description
METHYL 4-(2-CHLOROPHENYL)-2-[3-(PROPAN-2-YLOXY)BENZAMIDO]THIOPHENE-3-CARBOXYLATE is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene compounds are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-(2-CHLOROPHENYL)-2-[3-(PROPAN-2-YLOXY)BENZAMIDO]THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The general synthetic route may include:
Formation of the Thiophene Core: This can be achieved through cyclization reactions involving sulfur-containing precursors.
Introduction of the Chlorophenyl Group: This step may involve electrophilic aromatic substitution reactions.
Attachment of the Benzamido Group: This can be done through amide bond formation using coupling reagents.
Esterification: The final step involves esterification to introduce the methyl ester group.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.
Reduction: Reduction reactions can occur at the carbonyl groups.
Substitution: The aromatic rings may undergo substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of METHYL 4-(2-CHLOROPHENYL)-2-[3-(PROPAN-2-YLOXY)BENZAMIDO]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through inhibition, activation, or modulation of these targets, leading to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Other compounds with a thiophene core, such as thiophene-2-carboxylate or thiophene-3-carboxylate derivatives.
Chlorophenyl Compounds: Compounds containing the chlorophenyl group, such as chlorophenylacetic acid.
Benzamido Compounds: Compounds with a benzamido group, such as benzamide or N-phenylbenzamide.
Uniqueness
METHYL 4-(2-CHLOROPHENYL)-2-[3-(PROPAN-2-YLOXY)BENZAMIDO]THIOPHENE-3-CARBOXYLATE is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C22H20ClNO4S |
---|---|
Molecular Weight |
429.9 g/mol |
IUPAC Name |
methyl 4-(2-chlorophenyl)-2-[(3-propan-2-yloxybenzoyl)amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C22H20ClNO4S/c1-13(2)28-15-8-6-7-14(11-15)20(25)24-21-19(22(26)27-3)17(12-29-21)16-9-4-5-10-18(16)23/h4-13H,1-3H3,(H,24,25) |
InChI Key |
MFMSEPJKYMNVGO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C(=O)NC2=C(C(=CS2)C3=CC=CC=C3Cl)C(=O)OC |
Origin of Product |
United States |
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